
3-甲氧基-D-酪氨酸
描述
3-Methoxytyrosine is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) . It is also a tyrosine derivative and one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-D-tyrosine is C10H13NO4 . The molecular weight is 211.21 g/mol . The IUPAC name is (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-D-tyrosine include a molecular weight of 211.21 g/mol, XLogP3 of -2.4, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 4 .科学研究应用
Metabolite of L-DOPA
3-Methoxytyrosine is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) .
Neuroprotection
3-Methoxytyrosine (10 and 100 µM) inhibits L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .
Parkinson’s Disease Research
3-Methoxytyrosine is used in the research of neurodegenerative disorders, particularly Parkinson’s disease . Inhibition of COMT enhances the anti-Parkinson activity of L-DOPA .
Toxicology & Xenobiotic Metabolism
3-Methoxytyrosine is used in the study of toxicology and xenobiotic metabolism . It is considered a xenobiotic metabolite .
Drug Metabolites
3-Methoxytyrosine is used in the study of drug metabolites . It is a metabolite of L-DOPA, a drug used in the treatment of Parkinson’s disease .
Bioconjugation
Tyrosine bioconjugation is an emergent alternative in the field of protein bioconjugation . This technique has wide-ranging applications in areas such as therapeutics and biomaterials .
Neuroscience
3-Methoxytyrosine is used in the field of neuroscience . It is involved in the study of neuroprotection .
Non-substrate for L-amino acid decarboxylase
3-Methoxy-L-tyrosine is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity .
作用机制
Target of Action
3-Methoxy-D-tyrosine, also known as D-3-methoxytyrosine, is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by an enzyme called catechol-O-methyltransferase (COMT) . COMT is the primary target of 3-Methoxy-D-tyrosine. This enzyme plays a crucial role in the metabolism of catecholamines in the brain and other tissues .
Mode of Action
The interaction of 3-Methoxy-D-tyrosine with its target, COMT, results in the inhibition of L-DOPA and dopamine’s pharmacodynamics . This means that 3-Methoxy-D-tyrosine competes with L-DOPA and dopamine for the same enzyme, thereby affecting the availability of these neurotransmitters .
Biochemical Pathways
Tyrosine, the precursor of 3-Methoxy-D-tyrosine, is synthesized de novo via the shikimate pathway . This pathway also gives rise to other aromatic amino acids, phenylalanine, and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . The major metabolite of L-DOPA, 3-Methoxy-D-tyrosine, is formed via O-methylation by COMT .
Pharmacokinetics
It is known that the compound is slightly soluble in various solvents, including acetonitrile, chloroform, dmf, dmso, pbs (ph 72), and water . This solubility profile may impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 3-Methoxy-D-tyrosine’s action is the inhibition of L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . This suggests that 3-Methoxy-D-tyrosine may have significant effects on neuronal function and could potentially influence the progression of neurological disorders such as Parkinson’s disease .
Action Environment
The action, efficacy, and stability of 3-Methoxy-D-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, thereby influencing its bioavailability and pharmacological action . Additionally, the presence of other substances that can interact with COMT may also affect the action of 3-Methoxy-D-tyrosine .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-D-tyrosine | |
CAS RN |
15402-76-3 | |
| Record name | 3-O-Methyldopa, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-METHYLDOPA, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI2DN1QC9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



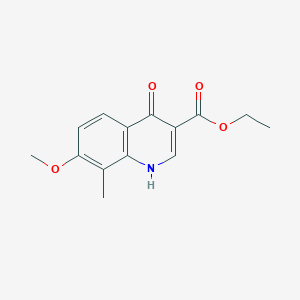
![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)
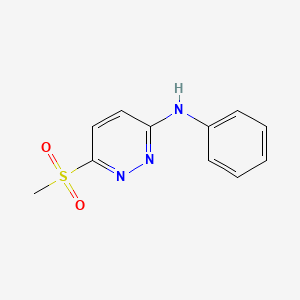
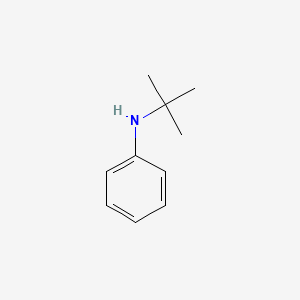
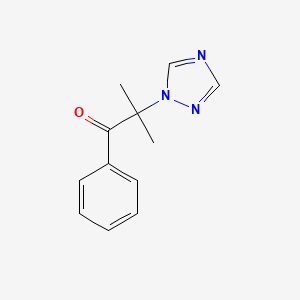
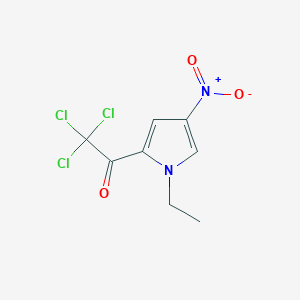
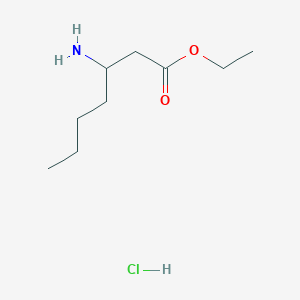
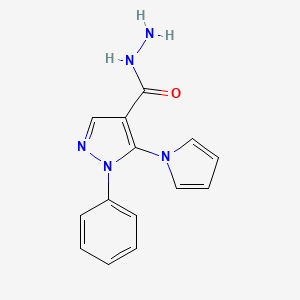
![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)
![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)
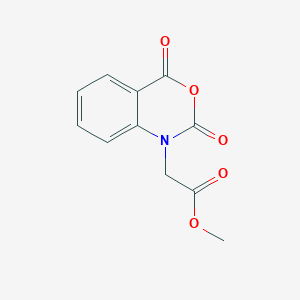
![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
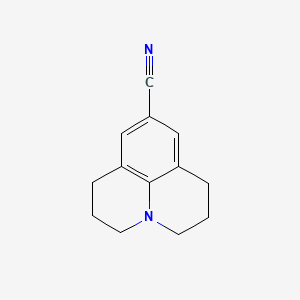
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)